molecular formula C15H18N4O4S3 B4686402 4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4686402
M. Wt: 414.5 g/mol
InChI Key: RUHWYKVBLOMJKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide often involves multi-step chemical reactions, starting from basic chemical building blocks. For example, compounds containing the 1,3,4-thiadiazole moiety can be synthesized through the reaction of corresponding acetic acid hydrazides with substituted isothiocyanates, followed by cyclization processes to introduce the thiadiazole ring (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, supplemented by X-ray crystallography for solid-state structure determination. For instance, the molecular structure and organization of 1,3,4-thiadiazole derivatives have been elucidated through spectroscopic studies, revealing how the molecular organization is influenced by the presence of different substituents and their interactions with the environment (Kluczyk et al., 2016).

Future Directions

The future directions for research on “4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide” and similar compounds could involve further exploration of their biological properties, particularly their potential as antimicrobial and anticancer agents . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S3/c1-10-3-4-11(13(20)16-14-17-18-15(24-2)25-14)9-12(10)26(21,22)19-5-7-23-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHWYKVBLOMJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
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4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

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